molecular formula C11H10F4O2 B2701868 Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate CAS No. 1260854-01-0

Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate

Cat. No.: B2701868
CAS No.: 1260854-01-0
M. Wt: 250.193
InChI Key: JNVVGFPCBCTAIL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate is an organic compound that belongs to the class of fluorinated aromatic esters. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethyl acetate moiety. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate typically involves the esterification of 2-(2-fluoro-3-(trifluoromethyl)phenyl)acetic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-(2-fluoro-3-(trifluoromethyl)phenyl)acetic acid.

    Reduction: 2-(2-fluoro-3-(trifluoromethyl)phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluoro and trifluoromethyl groups can mimic other functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-chloro-3-(trifluoromethyl)phenyl)-acetate
  • Ethyl 2-(2-bromo-3-(trifluoromethyl)phenyl)-acetate
  • Ethyl 2-(2-fluoro-3-(difluoromethyl)phenyl)-acetate

Uniqueness

Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate is unique due to the specific arrangement of fluoro and trifluoromethyl groups on the phenyl ring. This configuration can significantly impact the compound’s chemical reactivity, physical properties, and biological activity compared to its analogs. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing effects, which can enhance the compound’s stability and resistance to metabolic degradation.

Properties

IUPAC Name

ethyl 2-[2-fluoro-3-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-2-17-9(16)6-7-4-3-5-8(10(7)12)11(13,14)15/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVVGFPCBCTAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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